molecular formula C11H9BrN2O B2736411 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one CAS No. 2090651-53-7

4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2736411
CAS No.: 2090651-53-7
M. Wt: 265.11
InChI Key: WRPHDLSOOKUBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a heterocyclic organic compound that contains both bromine and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridine derivative followed by further functionalization. One common method involves the use of bromine or a brominating agent in the presence of a catalyst to introduce the bromine atom into the pyridine ring. The reaction conditions often include solvents such as dichloromethane or acetonitrile and may require controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and safety. The use of automated systems can help in maintaining precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. Conditions often involve polar solvents and moderate temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in organic solvents such as toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and oncological pathways.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or photonic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methylpyridin-2(1H)-one
  • 4-Bromo-1-(2-chloroethyl)pyridin-2(1H)-one
  • 4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one

Uniqueness

4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

IUPAC Name

4-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-3-5-14(11(15)6-10)8-9-2-1-4-13-7-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPHDLSOOKUBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC(=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.